![molecular formula C17H20FN3O2 B12856782 Ethyl 4-[(6-fluoroquinolin-2-yl)methyl]piperazine-1-carboxylate](/img/structure/B12856782.png)
Ethyl 4-[(6-fluoroquinolin-2-yl)methyl]piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[(6-fluoroquinolin-2-yl)methyl]piperazine-1-carboxylate is a synthetic compound that belongs to the class of fluoroquinolones. These compounds are known for their broad-spectrum antibacterial properties. The structure of this compound includes a quinoline ring system with a fluorine atom at the 6th position, a piperazine ring, and an ethyl ester group. This unique structure contributes to its diverse chemical and biological activities.
Preparation Methods
The synthesis of Ethyl 4-[(6-fluoroquinolin-2-yl)methyl]piperazine-1-carboxylate typically involves multiple steps:
Formation of the quinoline ring: The quinoline ring can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid.
Introduction of the fluorine atom: The fluorine atom is introduced at the 6th position of the quinoline ring using electrophilic fluorination reagents such as Selectfluor.
Attachment of the piperazine ring: The piperazine ring is attached to the quinoline ring through nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Ethyl 4-[(6-fluoroquinolin-2-yl)methyl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the quinoline ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted quinolines and piperazines.
Scientific Research Applications
Ethyl 4-[(6-fluoroquinolin-2-yl)methyl]piperazine-1-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its antibacterial properties and its ability to inhibit bacterial DNA gyrase and topoisomerase IV.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other fluoroquinolone derivatives.
Mechanism of Action
The mechanism of action of Ethyl 4-[(6-fluoroquinolin-2-yl)methyl]piperazine-1-carboxylate involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, the compound prevents the bacteria from replicating and ultimately leads to bacterial cell death. The molecular targets include the DNA gyrase A and B subunits and the topoisomerase IV A and B subunits.
Comparison with Similar Compounds
Ethyl 4-[(6-fluoroquinolin-2-yl)methyl]piperazine-1-carboxylate can be compared with other fluoroquinolone compounds such as ciprofloxacin, levofloxacin, and moxifloxacin. While all these compounds share a similar mechanism of action, this compound has unique structural features, such as the specific positioning of the fluorine atom and the presence of the piperazine ring, which may contribute to its distinct antibacterial activity and spectrum.
Similar compounds include:
Ciprofloxacin: A widely used fluoroquinolone with a broad spectrum of antibacterial activity.
Levofloxacin: Known for its effectiveness against respiratory and urinary tract infections.
Moxifloxacin: Noted for its enhanced activity against Gram-positive bacteria.
Properties
Molecular Formula |
C17H20FN3O2 |
|---|---|
Molecular Weight |
317.36 g/mol |
IUPAC Name |
ethyl 4-[(6-fluoroquinolin-2-yl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C17H20FN3O2/c1-2-23-17(22)21-9-7-20(8-10-21)12-15-5-3-13-11-14(18)4-6-16(13)19-15/h3-6,11H,2,7-10,12H2,1H3 |
InChI Key |
NTWGYFBFZNYIOX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=NC3=C(C=C2)C=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




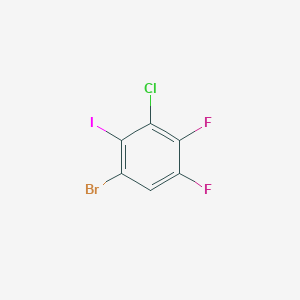
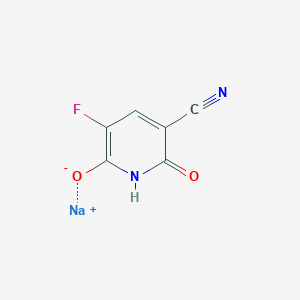
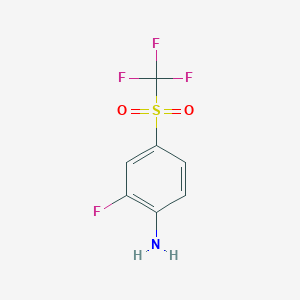
![2-(Carboxy(hydroxy)methyl)-6-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12856738.png)
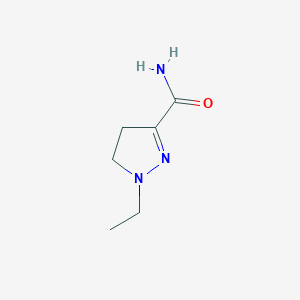
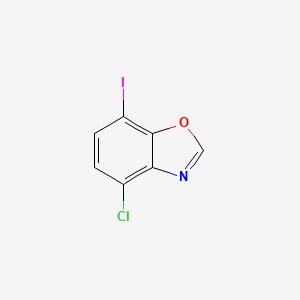
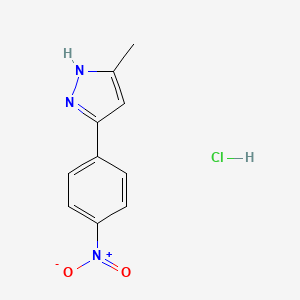
![2-(Carboxymethyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B12856760.png)

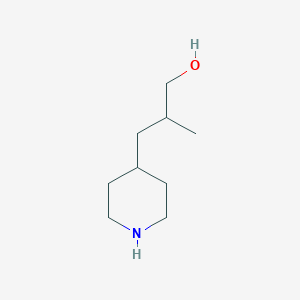
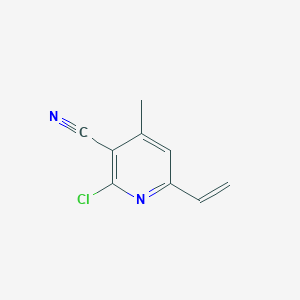
![Benzyl 2'-methyl[1,1'-biphenyl]-3-yl ether](/img/structure/B12856803.png)
